2-{(4E)-4-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{(4E)-4-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzylidene group, an imidazolidinone ring, and a pyrrolidine moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4E)-4-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzylidene Intermediate: This step involves the condensation of 2-methoxy-4-(pyrrolidin-1-yl)benzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization to Form Imidazolidinone: The intermediate undergoes cyclization with a suitable reagent, such as urea or thiourea, to form the imidazolidinone ring.
Acylation: The final step involves the acylation of the imidazolidinone derivative with 3-methylphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine groups, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the imidazolidinone ring or the benzylidene group, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide moiety, using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medically, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed as a drug candidate for treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{(4E)-4-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{(4E)-4-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(phenyl)acetamide
- 2-{(4E)-4-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{(4E)-4-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide stands out due to the specific positioning of the methyl group on the phenyl ring. This subtle difference can significantly impact its chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[(4E)-4-[(2-methoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H26N4O4/c1-16-6-5-7-18(12-16)25-22(29)15-28-23(30)20(26-24(28)31)13-17-8-9-19(14-21(17)32-2)27-10-3-4-11-27/h5-9,12-14H,3-4,10-11,15H2,1-2H3,(H,25,29)(H,26,31)/b20-13+ |
InChI Key |
SQRRMSLYVCDLPZ-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=C(C=C3)N4CCCC4)OC)/NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=C(C=C3)N4CCCC4)OC)NC2=O |
Origin of Product |
United States |
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